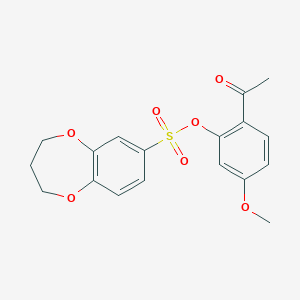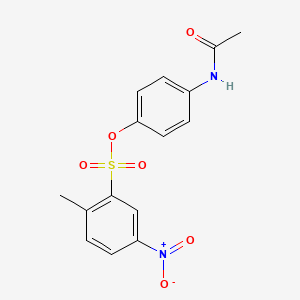
4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate, also known as ATS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 395.5 g/mol. ATS is primarily used as a reagent in organic synthesis and has also been studied for its potential use in drug development.
Mécanisme D'action
The mechanism of action of 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate is not well understood. However, it has been reported to inhibit the growth of various microorganisms such as Staphylococcus aureus and Escherichia coli. 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate has been shown to exhibit antitumor activity by inhibiting the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate in lab experiments include its high purity, stability, and ease of handling. However, 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate has some limitations such as its low solubility in water and its potential toxicity. Therefore, caution should be exercised when handling 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate in the laboratory.
Orientations Futures
There are several future directions for the study of 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate. One potential direction is the development of 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate-based drugs for the treatment of various diseases such as cancer and inflammation. Another direction is the study of the mechanism of action of 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate and its potential targets. Additionally, the synthesis of 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate analogs and derivatives may lead to the discovery of more potent and selective compounds. Finally, the study of the pharmacokinetics and toxicity of 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate is important for its potential use in drug development.
Méthodes De Synthèse
The synthesis of 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate involves the reaction of 4-aminophenol with acetic anhydride to form 4-acetamidophenol. This intermediate is then reacted with 2,3,5,6-tetramethylbenzenesulfonyl chloride to form 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate. The reaction scheme is shown below:
Applications De Recherche Scientifique
4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate has been extensively studied for its potential applications in various fields. In organic synthesis, 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate is used as a reagent for the synthesis of various compounds such as diaryl ethers, sulfonamides, and quinazolines. 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate has also been studied for its potential use in drug development. It has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities.
Propriétés
IUPAC Name |
(4-acetamidophenyl) 2,3,5,6-tetramethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-11-10-12(2)14(4)18(13(11)3)24(21,22)23-17-8-6-16(7-9-17)19-15(5)20/h6-10H,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPZKBOQKQRHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537942.png)
![N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537945.png)

![Azepan-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7537955.png)
![N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide](/img/structure/B7537992.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxyphenyl)methyl-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B7537999.png)

![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7538005.png)
![2-[methyl-[2-oxo-2-(2,4,6-trichloroanilino)ethyl]amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7538006.png)


